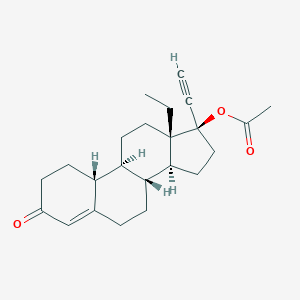

Levonorgestrel acetate

描述

Levonorgestrel acetate, also known as levonorgestrel 17β-acetate, is a synthetic progestogen ester. It is a prodrug of levonorgestrel, meaning it is metabolized in the body to produce the active hormone levonorgestrel. This compound has been investigated for its potential use in hormonal contraceptives but has not been marketed .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of levonorgestrel acetate involves the esterification of levonorgestrel with acetic anhydride. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The reaction conditions include maintaining a controlled temperature and ensuring an anhydrous environment to prevent hydrolysis of the ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .

化学反应分析

Step 1: Ethynylation of Methoxydienone

Reaction:

Methoxydienone (1) undergoes ethynylation under anhydrous conditions (-10°C to 0°C) using acetylide reagents to form dienol ether (2).

Conditions:

Step 2: Hydrolysis of Dienol Ether

Reaction:

Dienol ether (2) is hydrolyzed using concentrated HCl in methanol/water (1:99 v/v) to yield levonorgestrel (3).

Key Findings:

-

Earlier methods produced up to 0.29% O-impurity due to methanol addition across the C5–C10 double bond.

-

Improved protocols using aprotic solvents (e.g., sulfuric acid in ethyl acetate) reduced O-impurity to undetectable levels .

| Parameter | Prior Art (Protic Solvent) | Improved Process (Aprotic Solvent) |

|---|---|---|

| O-Impurity Content | ≤0.29% | Below detection limit |

| Yield | Moderate | High (exact % unspecified) |

| Crystallization Steps | Multiple | Single recrystallization |

Metabolic Reactions

Levonorgestrel undergoes extensive Phase I and II metabolism in humans:

Phase I: Hydroxylation and Reduction

-

Primary Pathway: CYP3A4/3A5-mediated 16β-hydroxylation forms 16β-hydroxylevonorgestrel.

-

Secondary Pathways:

Phase II: Conjugation

-

Sulfation: Forms sulfate conjugates (dominant pathway).

-

Glucuronidation: Minor pathway producing glucuronide derivatives .

Stability and Degradation

Levonorgestrel is sensitive to:

-

Acid/Base Hydrolysis: Cleavage of the 17α-ethynyl group under strong acidic/basic conditions.

-

Oxidative Stress: Susceptible to oxidation at the Δ4-3-keto moiety.

Impurity Profiling

The synthesis process generates specific impurities, including:

Analytical Characterization

HPLC Method for Purity Analysis:

Key Limitations in Available Data

-

Levonorgestrel Acetate-Specific Data: No sources in the provided materials address esterified derivatives like this compound.

-

Reaction Mechanisms: Detailed mechanistic studies (e.g., stereochemical outcomes) are absent in the reviewed literature.

References DrugBank: Levonorgestrel Metabolism Patent EP2675820A1: Synthesis Optimization PubChem: Pharmacological and Chemical Data

科学研究应用

Contraceptive Use

Levonorgestrel is widely recognized for its role in emergency contraception (EC). It functions primarily by inhibiting ovulation and altering endometrial receptivity. Studies indicate that when taken post-ovulation, it does not affect implantation rates, resulting in conception rates similar to placebo controls .

Key Findings:

- Efficacy: Levonorgestrel EC is effective when taken within 72 hours after unprotected intercourse.

- Safety: No significant increase in miscarriage or teratogenic effects has been reported following its use .

Levonorgestrel-Releasing Intrauterine System (LNG-IUS)

The LNG-IUS is a T-shaped device that releases levonorgestrel directly into the uterine cavity, providing both contraceptive benefits and therapeutic effects for various gynecological disorders.

Clinical Applications:

- Heavy Menstrual Bleeding (HMB): The LNG-IUS significantly reduces menstrual bleeding and dysmenorrhea associated with conditions like adenomyosis and endometriosis .

- Endometrial Hyperplasia: Studies show that LNG-IUS leads to higher regression rates in complex hyperplasia compared to oral progestin treatments .

- Endometrial Cancer: It has been used effectively in patients with early-stage endometrial cancer, showing promising results in reducing tumor burden and improving patient outcomes .

Data Table: LNG-IUS Efficacy for Gynecological Conditions

Treatment of Endometriosis

Levonorgestrel acetate is also employed in managing endometriosis-related symptoms. Clinical trials demonstrate its effectiveness in reducing pelvic pain and dysmenorrhea associated with this condition.

Case Studies:

- A randomized controlled trial found that patients using LNG-IUS experienced a significant decrease in dysmenorrhea compared to those receiving standard care .

- Another study reported a reduction in recurrence rates of dysmenorrhea post-surgery among patients using LNG-IUS .

Comparison with Other Treatments

Recent studies have compared levonorgestrel to other treatments for conditions like fibroids and endometriosis. For example, ulipristal acetate (UPA) has been evaluated against LNG-IUS for managing heavy menstrual bleeding associated with fibroids.

Findings:

作用机制

Levonorgestrel acetate is similar to other progestogen esters such as:

Norgestimate: A prodrug of norelgestromin and levonorgestrel.

Medroxyprogesterone acetate: Used in contraceptives and hormone replacement therapy.

Cyproterone acetate: Known for its antiandrogenic properties.

Uniqueness: this compound has a high affinity for the progesterone receptor, about 135% of that of promegestone, making it a potent progestogen. Its unique ester structure allows for controlled release and sustained activity in long-acting contraceptive formulations .

相似化合物的比较

- Norgestimate

- Medroxyprogesterone acetate

- Cyproterone acetate

- Dienogest

- Drospirenone

- Chlormadinone acetate .

生物活性

Levonorgestrel acetate is a synthetic progestin widely used in contraceptive formulations, particularly in emergency contraception and hormonal contraceptives. Understanding its biological activity is crucial for evaluating its efficacy, safety, and mechanisms of action.

Levonorgestrel primarily functions by:

- Inhibiting Ovulation : It prevents the release of eggs from the ovaries.

- Altering Endometrial Lining : It modifies the endometrium to make it less receptive to implantation.

- Thickening Cervical Mucus : This action impedes sperm passage through the cervix.

Research indicates that levonorgestrel is most effective when taken before ovulation, with efficacy decreasing significantly if taken after ovulation has occurred .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Bioavailability : Approximately 95% (range 85-100%).

- Plasma Protein Binding : About 98%, predominantly to albumin and sex hormone-binding globulin (SHBG).

- Metabolism : Primarily hepatic, involving reduction, hydroxylation, and conjugation (glucuronidation and sulfation) to form active metabolites like 5α-dihydrolevonorgestrel.

- Elimination Half-Life : Ranges from 24 to 32 hours, with variations reported .

Efficacy in Emergency Contraception

Levonorgestrel is commonly used as an emergency contraceptive (EC). Clinical studies show that a single 1.5 mg dose can reduce the risk of pregnancy by 57-93%, depending on the timing of administration relative to ovulation:

| Timing After Intercourse | Efficacy Rate |

|---|---|

| Within 24 hours | ~94% |

| 1 day after | ~68% |

| 2 days after | ~23% |

| 3 days after | ~13% |

| More than 5 days | Ineffective |

Studies indicate that levonorgestrel does not affect implantation rates when taken post-ovulation, aligning with findings that it does not disrupt established pregnancies .

Comparative Studies

In a randomized controlled trial comparing ulipristal acetate and levonorgestrel for emergency contraception, results showed:

- Pregnancy Rates :

- Ulipristal acetate: 1.8%

- Levonorgestrel: 2.6%

The study concluded that ulipristal acetate was more effective at preventing pregnancy when administered within five days post-intercourse compared to levonorgestrel .

Case Studies and Clinical Findings

- Case Study on Heavy Menstrual Bleeding :

- Long-term Use Effects :

Safety Profile

Levonorgestrel is generally well-tolerated, with common side effects including:

- Nausea

- Fatigue

- Headaches

- Changes in menstrual bleeding patterns

Serious adverse events are rare, with no significant evidence linking levonorgestrel to increased risks of ectopic pregnancy or long-term fertility issues .

属性

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O3/c1-4-22-12-10-19-18-9-7-17(25)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)26-15(3)24/h2,14,18-21H,4,6-13H2,1,3H3/t18-,19+,20+,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQDJLTYVZAOQX-GOMYTPFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=O)CCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OC(=O)C)CCC4=CC(=O)CC[C@H]34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314299 | |

| Record name | Levonorgestrel acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13732-69-9, 18290-31-8 | |

| Record name | Levonorgestrel acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13732-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levonorgestrel acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013732699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norgestrel acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018290318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levonorgestrel acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (17β)-13-Ethyl-17-ethynyl-3-oxogon-4-en-17-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVONORGESTREL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF642934XZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。